![molecular formula C13H16O4 B1398150 Ethyl 2-p-tolyloxyacetoacetate CAS No. 7699-84-5](/img/structure/B1398150.png)
Ethyl 2-p-tolyloxyacetoacetate
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Overview
Description
Molecular Structure Analysis
The molecular formula for ETAA is C13H16O4 . It contains an ester functional group, an ether linkage, and a beta-keto group.Physical And Chemical Properties Analysis
The physical and chemical properties of ETAA include a molecular weight of 252.26 g/mol, a predicted density of 1.108±0.06 g/cm3 , and a predicted boiling point of 330.9±27.0 °C .Scientific Research Applications
Medical Research
ETAA has been used in medical research due to its unique chemical structure and biological activity. For instance, it can be used in the synthesis of poly(2-oxazoline)s, which have shown great potential for application in the biomedical field .
Drug Delivery
Poly(2-oxazoline)s, synthesized using ETAA, have been used in drug delivery systems . The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of drug delivery technologies .
Protein Modification
Poly(2-oxazoline)s have been used for protein modification . For example, poly(2-ethyl-2-oxazoline) could shield the immunogenic sites on the antigenic proteins .
Gene Carriers
Poly(2-oxazoline)s have been used as gene carriers . They can carry genetic material into cells, which is a crucial step in gene therapy .
Anti-fouling Interface
Poly(2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces resist the accumulation of substances such as bacteria, making them useful in various biomedical applications .
Cell Sheet Engineering
Poly(2-oxazoline)s have been used in cell sheet engineering . This involves the creation of thin layers of cells that can be used in tissue engineering .
Hydrogel
Poly(2-oxazoline)s have been used to create hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and they can hold a large amount of water or biological fluids .
properties
IUPAC Name |
ethyl 2-(4-methylphenoxy)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWVRLQEALOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-p-tolyloxyacetoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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